4,6-Dichloro-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chlorine atoms at the 4 and 6 positions, and a trifluoromethylcyclopropyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine typically involves the chlorination of a pyrimidine precursor. One common method involves the reaction of 4,6-dihydroxy-pyrimidine with sulfur oxychloride in the presence of a solvent like ethylene dichloride and a catalyst such as boric acid. The reaction is carried out under reflux conditions, followed by distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of disubstituted pyrimidines.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base such as potassium carbonate.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products Formed
Disubstituted Pyrimidines: Formed through nucleophilic substitution.
Biaryl Derivatives: Formed through Suzuki-Miyaura coupling.
Scientific Research Applications
4,6-Dichloro-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: Another chlorinated pyrimidine with similar reactivity but different substitution pattern.
4,6-Dichloro-2-(trifluoromethyl)pyrimidine: Lacks the cyclopropyl group, which may affect its chemical and biological properties.
Properties
Molecular Formula |
C8H5Cl2F3N2 |
---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
4,6-dichloro-2-[1-(trifluoromethyl)cyclopropyl]pyrimidine |
InChI |
InChI=1S/C8H5Cl2F3N2/c9-4-3-5(10)15-6(14-4)7(1-2-7)8(11,12)13/h3H,1-2H2 |
InChI Key |
XNFPRHKRMOICPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC(=CC(=N2)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.